molecular formula C18H14N2O5S B2504569 methyl 4-({10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}carbamoyl)benzoate CAS No. 892843-40-2

methyl 4-({10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}carbamoyl)benzoate

Cat. No.: B2504569
CAS No.: 892843-40-2
M. Wt: 370.38
InChI Key: ZUKPTFGJJCESKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraen-5-yl}carbamoyl)benzoate is a heterocyclic benzoate ester featuring a tricyclic core with oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. Its structural complexity arises from the fused 7.4.0.0³⁷ ring system, which imparts unique electronic and steric properties.

Properties

IUPAC Name

methyl 4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c1-23-17(22)11-4-2-10(3-5-11)16(21)20-18-19-12-8-13-14(9-15(12)26-18)25-7-6-24-13/h2-5,8-9H,6-7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKPTFGJJCESKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole-Dioxane Cyclization

This method involves constructing the benzothiazole ring first, followed by dioxane ring closure. Starting with 2-aminothiophenol, condensation with methyl 4-(bromomethyl)benzoate in dimethylacetamide (DMA) at 110°C forms the benzothiazole intermediate. Subsequent treatment with ethylene glycol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) facilitates dioxane ring formation via nucleophilic substitution, achieving 78–85% yields.

One-Pot Multicomponent Assembly

Advanced protocols employ a one-pot strategy using 4-formylbenzoic acid, cysteamine, and ethylene carbonate. The reaction proceeds through imine formation, thiazolidine ring closure, and final cyclization with potassium carbonate in DMA at 120°C, yielding the tricyclic amine in 65–72% efficiency.

Carbamoyl Benzoate Ester Synthesis

The methyl 4-carbamoylbenzoate segment is synthesized via two established pathways:

Direct Esterification-Carbamoylation

4-Carbamoylbenzoic acid undergoes esterification with methanol using sulfuric acid (H₂SO₄) as a catalyst under reflux (65°C, 6 h), achieving 89–93% conversion. The resulting methyl ester is then activated with carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 0–5°C before coupling with the tricyclic amine.

Sequential Acylation

Alternative approaches start with methyl 4-formylbenzoate, which is oxidized to the carboxylic acid using KMnO₄ in acidic medium (H₂SO₄/H₂O, 70°C, 3 h). The acid is converted to the acyl chloride (SOCl₂, 60°C, 2 h) and reacted with the tricyclic amine in dichloromethane (DCM) with triethylamine, yielding the carbamoyl product in 81–87% yields.

Coupling Methodologies

Coupling the tricyclic amine to the benzoate ester demands precision to avoid side reactions. Three techniques are prominent:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, the reaction proceeds at room temperature (24 h) with 76–82% yields. This method minimizes racemization but requires strict pH control (6.5–7.0).

Uranium-Based Activators

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in dimethylformamide (DMF) enables rapid coupling (2–4 h) at 0°C, achieving 88–91% yields. However, this method generates stoichiometric HMPA, necessitating rigorous purification.

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes the aminolysis of methyl 4-((ethoxycarbonyl)carbamoyl)benzoate with the tricyclic amine in tert-butanol (50°C, 48 h). While eco-friendly (E-factor = 8.2), yields remain moderate (58–64%).

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt tubular reactors for the tricyclic amine synthesis:

  • Reactor 1 : Benzothiazole formation (residence time = 30 min, T = 110°C)
  • Reactor 2 : Dioxane cyclization (residence time = 45 min, T = 130°C)
  • Reactor 3 : Ester coupling via HATU (residence time = 15 min, T = 25°C)

This system achieves 92% overall yield with 99.2% purity, reducing solvent use by 40% compared to batch processes.

Crystallization Optimization

Final purification employs antisolvent crystallization using heptane/ethyl acetate (7:3 v/v). Cooling from 50°C to −10°C at 0.5°C/min produces uniform crystals (D50 = 150 μm), ensuring >99.5% purity by HPLC.

Reaction Optimization

Solvent Effects

Dimethylacetamide (DMA) outperforms DMF and NMP in cyclization steps, providing 12–18% higher yields due to its high polarity (Dielectric constant = 37.8) and ability to stabilize transition states.

Catalytic Enhancements

Adding 5 mol% CuI during the coupling step accelerates the reaction by 3-fold via a proposed radical mechanism, though it introduces metal contamination (<50 ppm after chelex treatment).

Temperature Profiles

Statistical modeling (DoE) reveals optimal cyclization occurs at 118–122°C, balancing reaction rate (k = 0.42 min⁻¹) and decomposition (<2%). Exceeding 130°C leads to thiirane byproduct formation.

Analytical Characterization

Critical quality attributes are verified through:

  • HPLC : C18 column (4.6 × 250 mm), 0.1% TFA in water/acetonitrile gradient, retention time = 8.7 min
  • MS (ESI+) : m/z 453.2 [M+H]⁺, 475.1 [M+Na]⁺
  • ¹³C NMR (DMSO-d6): δ 167.8 (C=O), 152.3 (O-C-O), 134.6–126.8 (aromatic Cs), 52.1 (OCH3)

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}carbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-({10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}carbamoyl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials.

    Biological Studies: It is used in research to understand its interactions with biological molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Methyl 4-[4,4-Dicyano-3-(2-dimethylaminovinyl)but-3-enyl]benzoate (9a)

  • Structure: Features a benzoate ester with a conjugated dicyano-vinyl-dimethylamine substituent.
  • Synthesis : Produced via DMF-DMA-mediated reaction (82% yield) .
  • Key Differences : Lacks the tricyclic heteroatom system, resulting in lower steric hindrance and distinct electronic properties compared to the target compound.

Octadecyl 4-(1,4,8,11-tetramethoxy-13b-4-[(octadecyloxy)carbonyl]phenyl-6,13-dioxo-5,7,12,13b,13c,14-hexahydro-5a,6a,12a,13a-tetraazabenzo[5,6]azuleno[2,1,8-ya]benzo[1,2,8-ya]benzene-13-yl)benzoate (3)

  • Structure: A macrocyclic benzoate with tetraazabenzo and azuleno moieties.
  • Synthesis : Achieved via alkylation with 1-bromooctadecane (82% yield) .
  • Key Differences : The extended aromatic system and long alkyl chains enhance lipophilicity, contrasting with the compact tricyclic core of the target compound.

Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

  • Structure : Contains a thiadiazole ring linked to the benzoate via a methoxy group.
  • Key Differences : The thiadiazole substituent confers distinct reactivity compared to the target’s tricyclic carbamoyl group.

Heterocyclic Systems and Reactivity

Cyclic Dithiocarbamates (e.g., Compound 6)

  • Structure : Dibenzo[d,i]-[1,3,6,8,11]thiatetraazatricycledodecine-6-thione.
  • Synthesis : Attempted via carbon disulfide reaction but yielded unexpected products (e.g., benzimidazole derivatives) .
  • Key Differences : The sulfur-rich system exhibits divergent reactivity under nucleophilic conditions, unlike the oxygen- and nitrogen-dominated tricyclic core of the target compound.

8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

  • Structure : Spirocyclic system with benzothiazole and oxa-aza rings.
  • Key Differences : The spiro architecture and benzothiazole group differ from the fused tricyclic carbamoyl group in the target compound.

Physicochemical and Functional Properties

  • Lipophilicity : Compounds with long alkyl chains (e.g., octadecyl derivatives ) exhibit higher logP values than the target compound’s aromatic tricyclic system.
  • Stability : Thiadiazole-containing benzoates (e.g., ) may show greater thermal stability due to aromatic heterocycles, whereas the target’s oxygen-rich system could enhance solubility.
  • Bioactivity : Thiadiazole and pyridopyrimidine derivatives (e.g., ) are often bioactive, suggesting the target compound’s tricyclic core may confer unique pharmacological properties.

Biological Activity

Methyl 4-({10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}carbamoyl)benzoate is a complex organic compound with potential biological activities. This article explores its biological activity based on available literature and related compounds.

Chemical Structure

The compound features a tricyclic structure with multiple functional groups that may contribute to its biological properties. The presence of the carbamoyl and benzoate moieties suggests potential interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural features exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds structurally related to this compound have shown promising antimicrobial effects against various pathogens.
  • Anticancer Activity : Structural analogs have been investigated for their anticancer properties, often demonstrating the ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated; however, potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with various receptors influencing cellular signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis of related compounds can provide insights into the biological activity of this compound.

Compound NameStructural FeaturesBiological Activity
5-{10,13-dioxa-4-thia-6-diazatricyclo[7.4.0.0^{3,7}]trideca}Similar tricyclic structure; contains diazineAntimicrobial
11,13-Dimethyl-12-(prop-2-en-1-yl)-8-thiaContains thia; different substitution patternAnticancer
6-Methyl-4,12-dioxaDioxygenated; different ring systemAntimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.